tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate: This compound is characterized by its molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-aminobenzylamine with tert-butyl 3-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is unique due to its specific structural features and reactivity.
Biological Activity
tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl ester and a 4-aminobenzyl group. Its molecular formula is C15H22N2O2 with a molecular weight of approximately 262.35 g/mol. The structure is characterized by its ability to interact with various biological targets, making it a versatile compound in pharmacological research.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- Enzyme Modulation : The compound can bind to various enzymes, potentially altering their activity. This modulation can lead to changes in metabolic pathways and cellular responses.
- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, which may influence neuronal signaling and contribute to its therapeutic effects .
Biological Activities
The compound exhibits several notable biological activities:
1. Anticancer Activity
Research indicates that certain piperidine derivatives, including this compound, demonstrate cytotoxic effects against cancer cell lines. For instance, derivatives have been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
2. Anti-inflammatory Effects
Studies have highlighted the compound's potential as an anti-inflammatory agent. It has been evaluated for its ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting a role in modulating inflammatory responses .
3. Neurological Implications
Given its structural similarity to known neuroactive compounds, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests it may enhance cholinergic signaling .
Case Studies
Several studies illustrate the compound's biological activity:
Properties
IUPAC Name |
tert-butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEVHPNLWBHDMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620431 |
Source
|
Record name | tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331759-58-1 |
Source
|
Record name | tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.